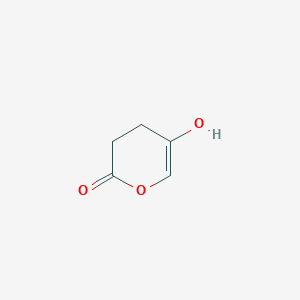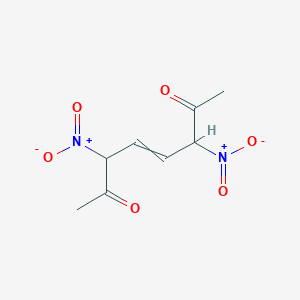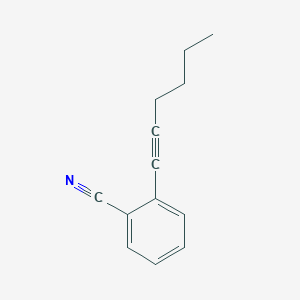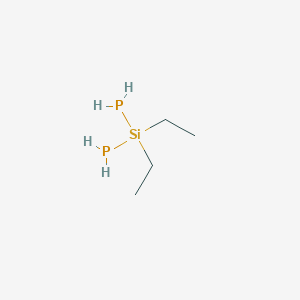
Diphenyl carbonate;hexane-1,6-diol;oxepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl carbonate;hexane-1,6-diol;oxepan-2-one is a compound that combines three distinct chemical entities: diphenyl carbonate, hexane-1,6-diol, and oxepan-2-one. This compound is known for its applications in polymer chemistry, particularly in the synthesis of polycarbonates and polyesters. The molecular formula of this compound is C19H24O5, and it has a molecular weight of 332.39 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl carbonate;hexane-1,6-diol;oxepan-2-one typically involves the reaction of diphenyl carbonate with hexane-1,6-diol and oxepan-2-one. The reaction conditions often include elevated temperatures and the presence of catalysts to facilitate the esterification process. For instance, the reaction can be carried out at a temperature of around 304°C under atmospheric pressure .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl carbonate;hexane-1,6-diol;oxepan-2-one undergoes various chemical reactions, including:
Esterification: The formation of esters from the reaction of carboxylic acids and alcohols.
Transesterification: The exchange of ester groups between molecules.
Hydrolysis: The breakdown of esters into carboxylic acids and alcohols in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and catalysts such as titanium or tin compounds. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include polycarbonates and polyesters, which are valuable materials in various industrial applications .
Aplicaciones Científicas De Investigación
Diphenyl carbonate;hexane-1,6-diol;oxepan-2-one has a wide range of scientific research applications:
Chemistry: Used in the synthesis of high-performance polymers and materials.
Biology: Investigated for its potential in drug delivery systems and biocompatible materials.
Medicine: Explored for its use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants
Mecanismo De Acción
The mechanism of action of diphenyl carbonate;hexane-1,6-diol;oxepan-2-one involves its ability to form strong ester bonds, which contribute to the stability and durability of the resulting polymers. The molecular targets include hydroxyl and carboxyl groups, which react to form ester linkages. The pathways involved in these reactions are typically catalyzed by acids or bases, which facilitate the formation and breaking of ester bonds .
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl carbonate: Used in the production of polycarbonates and as a phosgene substitute.
Hexane-1,6-diol: A diol used in the synthesis of polyurethanes and polyesters.
Oxepan-2-one: A lactone used in the production of polyesters and biodegradable polymers.
Uniqueness
What sets diphenyl carbonate;hexane-1,6-diol;oxepan-2-one apart is its ability to combine the properties of its constituent compounds, resulting in materials with enhanced mechanical and thermal properties. This makes it particularly valuable in applications requiring high-performance materials .
Propiedades
Número CAS |
103694-75-3 |
|---|---|
Fórmula molecular |
C25H34O7 |
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
diphenyl carbonate;hexane-1,6-diol;oxepan-2-one |
InChI |
InChI=1S/C13H10O3.C6H10O2.C6H14O2/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;7-6-4-2-1-3-5-8-6;7-5-3-1-2-4-6-8/h1-10H;1-5H2;7-8H,1-6H2 |
Clave InChI |
JCYHBQCYMZOSPP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)OCC1.C1=CC=C(C=C1)OC(=O)OC2=CC=CC=C2.C(CCCO)CCO |
Números CAS relacionados |
103694-75-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[3-(9-Methyl-2,7-dinitro-9H-fluoren-9-YL)propyl]-9H-carbazole](/img/structure/B14322819.png)


![({4-[1-Chloro-2-(phenylsulfanyl)ethyl]phenyl}methyl)(trimethyl)stannane](/img/structure/B14322842.png)



![1,1'-[2-(2,4-Dimethylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14322872.png)

![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-3-(4-chlorophenyl)-2-phenylprop-2-enoate;chloride](/img/structure/B14322890.png)

![N'-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14322899.png)

![4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14322908.png)
